molecular formula C11H8Cl2N2O2S B2394081 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate CAS No. 338981-80-9

1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B2394081
CAS No.: 338981-80-9
M. Wt: 303.16
InChI Key: MPDKTTQMJMCPIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 1,3-thiazole derivatives with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired carbamate compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The compound may also interfere with the synthesis of nucleic acids and proteins, contributing to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate is unique due to its specific combination of a thiazole ring and a dichlorophenyl carbamate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c12-9-2-1-7(3-10(9)13)15-11(16)17-5-8-4-14-6-18-8/h1-4,6H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDKTTQMJMCPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)OCC2=CN=CS2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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